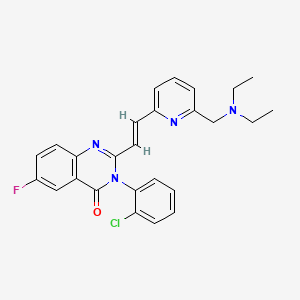

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-

Übersicht

Beschreibung

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound has shown significant anticonvulsant activity and is used as a tool to investigate the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in both physiological and pathophysiological processes .

Vorbereitungsmethoden

Die Synthese von CP-465022 umfasst mehrere Schritte. Die Verbindung ist ein kristalliner Feststoff und ist chiral aufgrund der eingeschränkten Rotation des 2-Chlorphenyl-Substituenten an der Chinazolin-4-on-Struktur . Die detaillierte synthetische Route und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht allgemein zugänglich. Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

CP-465022 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure-Rezeptoren liegt. Es ist bekannt, dass es Kainat-induzierte Reaktionen mit einem IC50 von 25 nM in kortikalen Rattenneuronen hemmt . Die Verbindung beeinflusst die Höhepunkte der N-Methyl-D-Aspartat-induzierten Ströme nicht signifikant, reduziert aber die Ströme, die während der N-Methyl-D-Aspartat-Anwendung gemessen werden . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Dimethylsulfoxid als Lösungsmittel und kontrollierte Temperaturbedingungen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die inhibierten Formen der Zielrezeptoren .

Wissenschaftliche Forschungsanwendungen

The compound "4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-" also known as CP-465022, has the molecular formula and a molecular weight of 462.9 g/mol .

IUPAC Name: 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one .

InChI Key: HYHNPUGUPISSQO-FYWRMAATSA-N .

SMILES: CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl .

While the provided search results do not offer specific applications of CP-465022, they do provide information on similar compounds and the general class of 4(3H)-Quinazolinones, which can be helpful in understanding potential applications.

General Information on Quinazolinones:

- Synthesis: 4(3H)-Quinazolinones can be synthesized from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination .

- Anti-inflammatory Agents: Novel 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives have been synthesized and evaluated as multi-target anti-inflammatory agents . These compounds have shown inhibitory activity against both COX-1 and COX-2 enzymes in vitro .

Human Biomonitoring Programs:

Wirkmechanismus

CP-465022 exerts its effects by binding to a site on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor distinct from the agonist site, leading to noncompetitive inhibition . This binding reduces the efficacy of kainate to activate the receptors, thereby inhibiting the receptor-mediated currents . The molecular targets involved include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, and the pathways affected are primarily related to excitatory neurotransmission .

Vergleich Mit ähnlichen Verbindungen

CP-465022 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als nicht-kompetitiver Antagonist des α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure-Rezeptors. Ähnliche Verbindungen umfassen:

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)chinoxalin: Ein weiterer Antagonist des α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure-Rezeptors mit neuroprotektiven Eigenschaften.

6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-chinoxalindion-Hydrochlorid: Eine strukturell verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure-Rezeptoren.

[1,2,3,4-Tetrahydro-7-morpholinyl-2,3-dioxo-6-(trifluormethyl)chinoxalin-1-yl]methanphosphonat: Ein weiterer potenter Antagonist des α-Amino-3-hydroxy-5-methyl-4-isoxazolpropionsäure-Rezeptors, der in Neuroprotektionsstudien verwendet wird.

CP-465022 zeichnet sich durch seine spezifischen Bindungseigenschaften und die umfangreiche Forschung aus, die seine Verwendung in verschiedenen wissenschaftlichen Anwendungen unterstützt .

Biologische Aktivität

The compound 4(3H)-quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro- belongs to a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure features a quinazolinone core with various substituents that influence its biological activity. The presence of the diethylamino group and the chlorophenyl moiety are particularly noteworthy as they can enhance pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, research indicates that modifications to the quinazolinone structure can lead to significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain quinazolinone derivatives exhibited potent activity against pancreatic cancer cells by inducing cell cycle arrest and apoptosis .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Inhibition of DNA repair |

| Compound B | Hepatocellular Carcinoma | 7.5 | Induction of apoptosis |

| Compound C | Pancreatic Cancer | 4.0 | Cell cycle arrest |

Antibacterial and Antimicrobial Activity

4(3H)-quinazolinones have also been investigated for their antibacterial properties. Studies reveal that these compounds show significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 15 | Compound A |

| Escherichia coli | 32 | Compound B |

| Streptococcus pneumoniae | 10 | Compound C |

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has shown that certain derivatives can reduce inflammation in animal models effectively .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is heavily influenced by their chemical structure. Substituents at various positions on the quinazolinone ring can enhance or diminish activity:

- Position 2 : Substituents such as methyl or phenyl groups can influence solubility and binding affinity.

- Position 3 : The introduction of halogens (e.g., fluorine) has been shown to increase potency against specific targets.

- Position 6 : The presence of electron-donating groups enhances interaction with biological targets.

Case Studies

- Anticancer Efficacy : A study involving a series of synthesized quinazolinone derivatives demonstrated that compounds with a diethylamino substitution showed superior activity against cervical cancer cells compared to standard treatments .

- Antibacterial Mechanism : Another investigation focused on the antibacterial action of quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), revealing a novel mechanism involving inhibition of bacterial protein synthesis .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNPUGUPISSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173759 | |

| Record name | CP-465022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199655-36-2 | |

| Record name | CP-465022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.